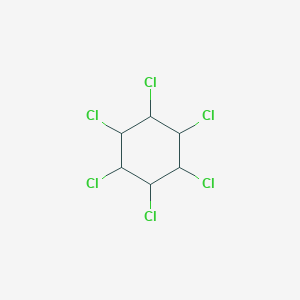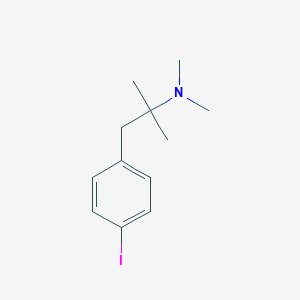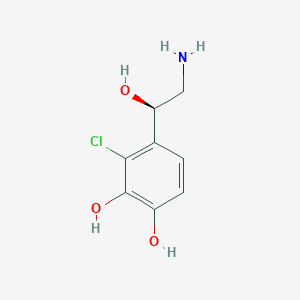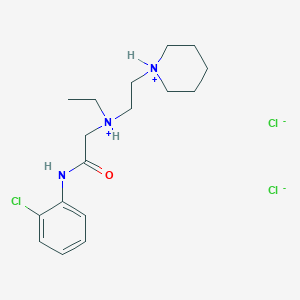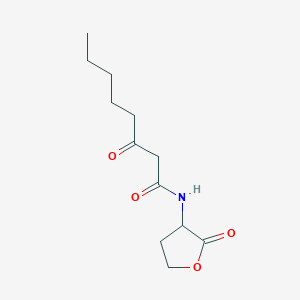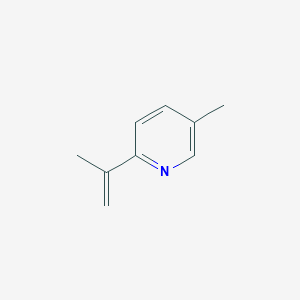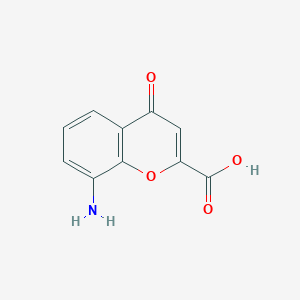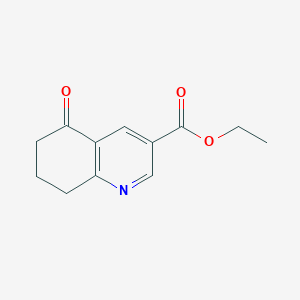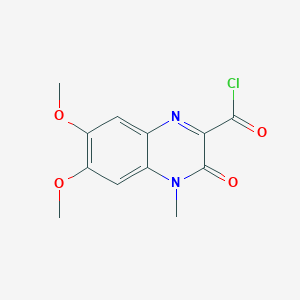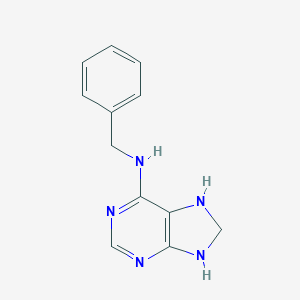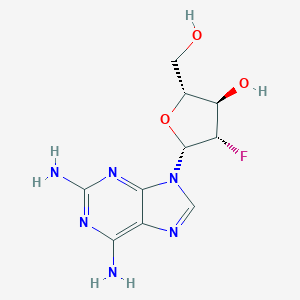
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential use as an anti-cancer agent, as well as its ability to inhibit viral replication.
作用機序
The mechanism of action of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its ability to inhibit the activity of certain enzymes. In the case of cancer cells, this compound inhibits the activity of thymidylate synthase, which is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately, cell death. In the case of HIV, this compound inhibits the activity of reverse transcriptase, which is essential for viral replication.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In the case of cancer cells, this compound has been shown to induce cell death through the activation of apoptosis pathways. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in DNA synthesis, leading to the disruption of DNA synthesis and ultimately, cell death. In the case of HIV, this compound has been shown to inhibit the activity of reverse transcriptase, leading to the inhibition of viral replication.
実験室実験の利点と制限
The advantages of using (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol in lab experiments include its potential use as an anti-cancer agent and its ability to inhibit viral replication. Additionally, this compound has been shown to have low toxicity levels, making it a safer alternative to other anti-cancer agents. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability, as well as its potential for off-target effects.
将来の方向性
There are several future directions for the study of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol. One direction involves the optimization of the synthesis method to increase the yield and purity of the compound. Another direction involves the study of the compound's potential use as an anti-cancer agent in combination with other drugs. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other viral infections. Finally, the development of analogs of this compound with improved solubility and bioavailability could lead to the development of more effective anti-cancer and antiviral agents.
In conclusion, this compound has shown promise as an anti-cancer agent and as an inhibitor of viral replication. Its mechanism of action involves the inhibition of certain enzymes, leading to the disruption of DNA synthesis and ultimately, cell death. While there are limitations to its use in lab experiments, further studies are needed to investigate its potential use in the treatment of cancer and viral infections. The development of analogs of this compound could lead to the development of more effective anti-cancer and antiviral agents.
合成法
The synthesis of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves the use of various chemical reagents and reactions. One method involves the reaction of 2,6-diaminopurine with 4-fluoro-2-formyl-1,3-dioxolane in the presence of a base to form the intermediate compound, which is then treated with a reducing agent to obtain the desired compound. Another method involves the reaction of 2,6-diaminopurine with 4-fluoro-2-(hydroxymethyl)-1,3-dioxolane in the presence of a base and a catalyst to obtain the desired compound.
科学的研究の応用
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol has been studied for its potential use as an anti-cancer agent. Research has shown that this compound has the ability to inhibit the growth of cancer cells, as well as induce cell death in cancer cells. Additionally, this compound has been studied for its ability to inhibit viral replication, particularly in the case of the human immunodeficiency virus (HIV). Studies have shown that this compound can inhibit the reverse transcriptase activity of HIV, which is essential for viral replication.
特性
IUPAC Name |
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHYOFBOWTAHZ-AYQXTPAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

